molecular formula C20H21N3 B14865278 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline

4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline

Cat. No.: B14865278
M. Wt: 303.4 g/mol
InChI Key: SQEKDZVRWJNYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline is a complex organic compound that features a quinoline core substituted with a pyridin-3-yl group and a 4-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the pyridin-3-yl group through a nucleophilic substitution reaction. The 4-methylpiperidin-1-yl group can be introduced via a reductive amination reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce various reduced derivatives of the original compound.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline
  • 4-(4-Methylpiperidin-1-yl)-2-(pyridin-4-yl)quinoline
  • 4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)isoquinoline

Uniqueness

4-(4-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-2-pyridin-3-ylquinoline

InChI

InChI=1S/C20H21N3/c1-15-8-11-23(12-9-15)20-13-19(16-5-4-10-21-14-16)22-18-7-3-2-6-17(18)20/h2-7,10,13-15H,8-9,11-12H2,1H3

InChI Key

SQEKDZVRWJNYLF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.